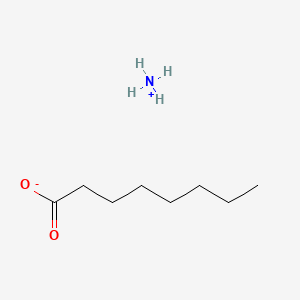

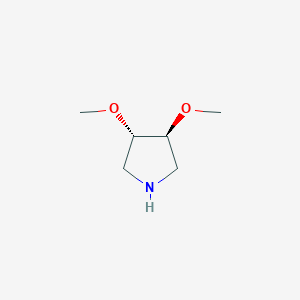

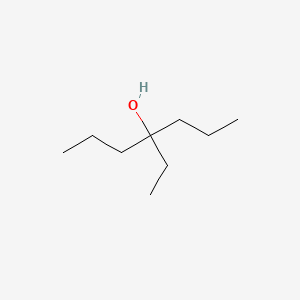

![molecular formula C6H4FN3 B3054406 4-fluoro-1H-imidazo[4,5-c]pyridine CAS No. 60186-28-9](/img/structure/B3054406.png)

4-fluoro-1H-imidazo[4,5-c]pyridine

Overview

Description

4-fluoro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound . It is structurally similar to purines and has been found to have potential therapeutic significance . It is known to play a crucial role in numerous disease conditions .

Synthesis Analysis

There are several strategies available for the synthesis of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine. The most popular approaches involve condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions .Molecular Structure Analysis

The molecular structure of 4-fluoro-1H-imidazo[4,5-c]pyridine is established based on NMR spectroscopic data . The structure is further confirmed by XRD single crystal analysis .Chemical Reactions Analysis

Imidazo[4,5-c]pyridine derivatives are known to undergo a variety of chemical reactions. These reactions are often catalyzed by transition metals, but can also occur under metal-free oxidation conditions or through photocatalysis .Physical And Chemical Properties Analysis

4-fluoro-1H-imidazo[4,5-c]pyridine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-fluoro-3H-imidazo[4,5-c]pyridine (also known as 4-fluoro-1H-imidazo[4,5-c]pyridine or NSC264051), focusing on six unique applications:

Antimicrobial Agents

4-fluoro-3H-imidazo[4,5-c]pyridine has shown potential as an antimicrobial agent. Its structural properties allow it to interact with microbial cell components, disrupting their function and leading to cell death. This compound has been studied for its effectiveness against various bacterial and fungal strains, making it a promising candidate for developing new antibiotics .

Antiviral Activity

Research has indicated that derivatives of imidazo[4,5-c]pyridine, including 4-fluoro-3H-imidazo[4,5-c]pyridine, exhibit antiviral properties. These compounds can inhibit viral replication by targeting specific viral enzymes or proteins, thereby preventing the spread of the virus within the host . This makes them valuable in the development of antiviral drugs.

Cancer Therapeutics

4-fluoro-3H-imidazo[4,5-c]pyridine has been explored for its anticancer properties. It can interfere with cancer cell proliferation by inhibiting key signaling pathways and enzymes involved in cell growth and survival. Studies have shown its potential in treating various types of cancer, including breast, lung, and colon cancers .

Kinase Inhibitors

This compound has been investigated as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling and regulation. By inhibiting specific kinases, 4-fluoro-3H-imidazo[4,5-c]pyridine can modulate cellular processes such as growth, differentiation, and apoptosis. This application is particularly relevant in cancer research, where kinase inhibitors are used to target aberrant signaling pathways in tumor cells .

Central Nervous System (CNS) Disorders

Imidazo[4,5-c]pyridine derivatives, including 4-fluoro-3H-imidazo[4,5-c]pyridine, have been studied for their potential in treating CNS disorders. These compounds can act as modulators of neurotransmitter receptors, such as GABA_A receptors, which are involved in various neurological functions. This makes them potential candidates for developing treatments for conditions like anxiety, epilepsy, and insomnia .

Anti-inflammatory Agents

The anti-inflammatory properties of 4-fluoro-3H-imidazo[4,5-c]pyridine have been explored in scientific research. This compound can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This application is significant for developing new treatments for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Safety And Hazards

The safety information for 4-fluoro-1H-imidazo[4,5-c]pyridine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if you feel unwell .

Future Directions

While specific future directions for 4-fluoro-1H-imidazo[4,5-c]pyridine were not found in the retrieved papers, there is a general interest in the development of new drugs that overcome antimicrobial resistance (AMR) problems . Heterocyclic compounds, such as imidazole-containing compounds, have high chemotherapeutic values and act as a remedy for the development of novel drugs .

properties

IUPAC Name |

4-fluoro-1H-imidazo[4,5-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FN3/c7-6-5-4(1-2-8-6)9-3-10-5/h1-3H,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUPJTCDIYFHKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1NC=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20418421 | |

| Record name | 4-fluoro-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20418421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-1H-imidazo[4,5-c]pyridine | |

CAS RN |

60186-28-9 | |

| Record name | 4-Fluoro-3H-imidazo[4,5-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60186-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 264051 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060186289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC264051 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-fluoro-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20418421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-[(4-chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl]-N-[2-(2,4-dichlorophenyl)ethyl]piperidine-4-carboxamide](/img/no-structure.png)

![Bicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B3054342.png)